molecular formula C9H7NO B1269100 4-(furan-2-yl)pyridine CAS No. 55484-04-3

4-(furan-2-yl)pyridine

Cat. No.: B1269100
CAS No.: 55484-04-3
M. Wt: 145.16 g/mol
InChI Key: ZKFCBMREQURXHM-UHFFFAOYSA-N
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Description

4-(furan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a furan ring at the fourth position

Biochemical Analysis

Biochemical Properties

4-(2-Furyl)pyridine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as topoisomerase I and II. These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cytotoxic effects on cancer cells . Additionally, 4-(2-Furyl)pyridine interacts with various proteins and biomolecules, influencing their function and stability. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .

Cellular Effects

4-(2-Furyl)pyridine exhibits notable effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, 4-(2-Furyl)pyridine influences cell signaling pathways, including those involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 4-(2-Furyl)pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and leading to the accumulation of DNA damage . The compound also interacts with transcription factors, altering gene expression patterns and affecting cellular responses to stress and damage. Additionally, 4-(2-Furyl)pyridine can modulate the activity of signaling proteins, influencing pathways involved in cell survival and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Furyl)pyridine have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that 4-(2-Furyl)pyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of 4-(2-Furyl)pyridine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, 4-(2-Furyl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.

Metabolic Pathways

4-(2-Furyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 4-(2-Furyl)pyridine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

4-(2-Furyl)pyridine exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(furan-2-yl)pyridine typically involves the condensation of furfural with pyridine derivatives. One common method is the reaction of cyanothioacetamide with furfural and 1,3-dicarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(furan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into partially saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, organometallic reagents, and bases.

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-(furan-2-yl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(2-Furyl)pyridine
  • 3-(2-Furyl)pyridine
  • 4-(2-Thienyl)pyridine

Comparison: 4-(furan-2-yl)pyridine is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, this compound may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

4-(furan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFCBMREQURXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343383
Record name Pyridine, 4-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55484-04-3
Record name 4-(2-Furanyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055484043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-FURANYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HS8GWM6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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